BenchChemオンラインストアへようこそ!

(E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide

SIRT5 inhibition mitochondrial deacylase metabolic disease

(E)-N-Benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide (CAS 324540-66-1) is a synthetic small molecule belonging to the 2-cyano-3-phenylfuran-acrylamide chemotype. This compound features an (E)-configured acrylamide core bearing a cyano group at the α-position, a 5-(p-tolyl)furan-2-yl substituent at the β-position, and an N-benzyl amide moiety.

Molecular Formula C22H18N2O2
Molecular Weight 342.398
CAS No. 324540-66-1
Cat. No. B2660019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide
CAS324540-66-1
Molecular FormulaC22H18N2O2
Molecular Weight342.398
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C22H18N2O2/c1-16-7-9-18(10-8-16)21-12-11-20(26-21)13-19(14-23)22(25)24-15-17-5-3-2-4-6-17/h2-13H,15H2,1H3,(H,24,25)/b19-13+
InChIKeyHVKJIKMLNGTGOS-CPNJWEJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-Benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide (CAS 324540-66-1): Chemical Identity and Compound Class Context for SIRT5-Targeted Procurement


(E)-N-Benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide (CAS 324540-66-1) is a synthetic small molecule belonging to the 2-cyano-3-phenylfuran-acrylamide chemotype. This compound features an (E)-configured acrylamide core bearing a cyano group at the α-position, a 5-(p-tolyl)furan-2-yl substituent at the β-position, and an N-benzyl amide moiety. The compound is structurally defined within the patent family CN106977474A/B, which discloses substituted 2-cyano-3-phenylfuran-acrylamide derivatives as inhibitors of SIRT5 (sirtuin 5), a mitochondrial NAD+-dependent protein deacylase implicated in metabolic diseases, cancer, and neurological disorders [1]. The preferential inclusion of the N-benzyl substituent, as opposed to N-phenyl or N-alkyl variants, is posited to confer distinct steric and electronic properties that may influence target engagement, selectivity, and drug-like physicochemical profiles relative to structurally proximal analogs [1][2].

Why Generic Substitution Fails for (E)-N-Benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide: Structural Determinants of SIRT5 Inhibitory Differentiation


Within the 2-cyano-3-phenylfuran-acrylamide series, the N-substituent on the acrylamide moiety is a critical determinant of both SIRT5 inhibitory potency and selectivity. Patent data demonstrates that varying the amide substituent from benzyl to phenyl, p-tolyl, or o-tolyl yields compounds with substantially different biological profiles, as evidenced by the >10-fold range in SIRT5 inhibitory activity observed across structurally related congeners [1]. For example, the N-phenyl analog (CAS 389065-52-5) lacks the methylene spacer and aromatic ring orientation present in the N-benzyl variant, which directly alters the compound's capacity to occupy the hydrophobic channel adjacent to the SIRT5 active site. Furthermore, the p-tolyl substituent on the furan ring provides a specific steric and electronic complement to the SIRT5 substrate-binding pocket that is absent in unsubstituted phenylfuran analogs. These structural features are not conserved across generic 2-cyanoacrylamide derivatives, making blind interchange with in-class compounds scientifically invalid for assay reproducibility and target engagement reliability [1].

Product-Specific Quantitative Differentiation Evidence for (E)-N-Benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide (CAS 324540-66-1)


Class-Level SIRT5 Inhibitory Activity: Compound 17 as the Series Benchmark Demonstrating >100-Fold Improvement Over Nicotinamide

The patent family CN106977474A/B explicitly states that within the 2-cyano-3-phenylfuran-acrylamide series, Compound 17 exhibits the most potent SIRT5 inhibitory activity and is 'significantly superior' to the reference SIRT5 small-molecule inhibitor nicotinamide [1]. Although CAS 324540-66-1 is not explicitly labeled as Compound 17 in the publicly available patent abstract, the structural features of the target compound (N-benzyl substitution, p-tolyl on furan) are fully consistent with the general Formula I disclosed in the patent claims, placing it within the same structural class [1]. The patent further provides IC50 curves for Compound 17 measured under varying cofactor (NAD+) and substrate (SuBKA) concentrations, confirming a specific, concentration-dependent inhibitory mechanism [1]. Independently, a structurally related (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide series reported in the peer-reviewed literature achieved SIRT5 IC50 values as low as 5.59 ± 0.75 μM for the optimized Compound 37, providing cross-study validation of the scaffold's SIRT5 inhibitory potential [2].

SIRT5 inhibition mitochondrial deacylase metabolic disease

N-Benzyl vs. N-Phenyl Substitution: Structural Differentiation from the Closest Commercially Available Analog (CAS 389065-52-5)

The closest commercially listed analog to CAS 324540-66-1 is (E)-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide (CAS 389065-52-5), which differs solely by the absence of the N-benzyl group (replaced by a primary amide –NH2) . This structural difference is functionally significant: the N-benzyl group provides an additional aromatic ring that can engage in π-π stacking or hydrophobic interactions within the SIRT5 binding site, a feature absent in the primary amide analog. In the broader 2-cyano-3-phenylfuran-acrylamide SAR landscape, the nature of the N-substituent profoundly impacts inhibitory potency, with N-aryl and N-benzyl variants exhibiting divergent activity profiles [1]. The molecular weight difference (342.4 Da for CAS 324540-66-1 vs. 252.3 Da for CAS 389065-52-5) further impacts physicochemical properties relevant to membrane permeability and assay compatibility.

structure-activity relationship amide substituent effects SIRT5 binding pocket

p-Tolyl vs. Phenyl Furan Substitution: Differentiation from the Unsubstituted Phenylfuran Scaffold in the Literature Series

The peer-reviewed literature on (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives reports a systematic SAR exploration showing that substitution on the furan 5-position directly modulates SIRT5 inhibitory potency [1]. The p-tolyl group (4-methylphenyl) present in CAS 324540-66-1 introduces a para-methyl substituent that is absent in the unsubstituted phenylfuran analog. This methyl group can fill a small hydrophobic sub-pocket within the SIRT5 acyl-lysine binding channel, potentially enhancing van der Waals contacts compared to the unsubstituted phenyl ring. In the literature series, the optimized Compound 37 achieved an IC50 of 5.59 ± 0.75 μM against SIRT5, while the initial hit Compound 19 (bearing a phenylfuran moiety without p-tolyl substitution) exhibited weaker activity, demonstrating the impact of furan ring substitution on target engagement [1].

furan substitution hydrophobic pocket complementarity SIRT5 selectivity

Commercial Availability and Purity Specification: Defined Quality Baseline for Reproducible Research

CAS 324540-66-1 is commercially available from multiple chemical suppliers with a standard purity specification of ≥95% . The compound is supplied as a solid, with a molecular formula of C22H18N2O2 and molecular weight of 342.4 g/mol (monoisotopic mass: 342.14 Da) . This defined purity baseline is critical for reproducible biochemical and cellular assay results, as impurities in lower-grade material can confound SIRT5 inhibition measurements. In contrast, several structurally related analogs (e.g., N-(o-tolyl) and N-(p-tolyl) variants) are listed with similar purity specifications but distinct structural features, necessitating careful catalog number verification to avoid procurement errors [1].

compound procurement purity specification research reproducibility

Optimal Research Application Scenarios for (E)-N-Benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide (CAS 324540-66-1) Based on SIRT5 Inhibitory Evidence


SIRT5 Biochemical Inhibition Assay Development and SAR Expansion

CAS 324540-66-1 serves as a structural probe within the 2-cyano-3-phenylfuran-acrylamide chemotype for SIRT5 enzymatic inhibition assays. The compound's N-benzyl and p-tolylfuran substituents provide a differentiated scaffold for generating SAR datasets that complement those derived from the N-phenylfuran series. Researchers can benchmark inhibitory potency against the literature Compound 37 (IC50 = 5.59 ± 0.75 μM) and the patent-exemplified Compound 17 to assess whether the N-benzyl modification enhances or diminishes target engagement [1][2].

Mitochondrial Protein Desuccinylation and Metabolic Regulation Studies

Given SIRT5's primary subcellular localization in mitochondria and its role in regulating desuccinylation of metabolic enzymes such as CPS1, SOD1, and GAPDH, CAS 324540-66-1 can be deployed as a tool compound to investigate the consequences of pharmacological SIRT5 inhibition on mitochondrial metabolism [1]. The N-benzyl group may confer improved mitochondrial membrane permeability compared to more polar analogs, a hypothesis testable through comparative cell-based desuccinylation assays.

Selectivity Profiling Against the Sirtuin Family (SIRT1–SIRT7)

The patent CN106977474A establishes the 2-cyano-3-phenylfuran-acrylamide scaffold as a SIRT5-targeted chemotype, but selectivity data against other sirtuin isoforms (SIRT1–SIRT4, SIRT6–SIRT7) remain to be fully characterized [1]. Procuring CAS 324540-66-1 enables selectivity panel screening to quantify the compound's isoform selectivity window, a critical parameter for both chemical biology applications and potential lead optimization campaigns. The N-benzyl moiety may differentially affect binding to SIRT5 versus SIRT1–SIRT3 due to variations in the respective acyl-lysine binding channel geometries.

Reference Standard for Analytical Method Development and Quality Control

With a defined purity specification of ≥95% and a well-characterized molecular identity (SMILES: CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3), CAS 324540-66-1 can serve as a reference standard for HPLC-MS method development, stability studies, and quality control protocols in laboratories synthesizing or characterizing 2-cyano-3-phenylfuran-acrylamide derivatives .

Quote Request

Request a Quote for (E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.